M-Tolyl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

m-Tolyl dimethylcarbamate is a carbamate derivative characterized by a dimethylcarbamate group attached to a meta-tolyl (3-methylphenyl) moiety. Carbamates are organic compounds derived from carbamic acid (NH₂COOH) and are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . Dimethylcarbamate derivatives, such as compound 15d in pharmacological studies, demonstrate cannabinoid receptor 2 (CB2R) agonist activity, highlighting the role of carbamate substituents in modulating receptor binding and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl N,N-dimethylcarbamate typically involves the reaction of 3-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-Methylphenyl N,N-dimethylcarbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Methylphenyl N,N-dimethylcarbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Methylphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Pharmacological Carbamates: Structure-Activity Relationships

evaluates carbamates as dual-acting CB2R agonists and butyrylcholinesterase inhibitors. Key compounds include:

| Compound | Structure | EC₅₀ (CB2R) | Emax (CB2R) | Key Feature |

|---|---|---|---|---|

| 15d | Dimethylcarbamate | 244 nM | 42% | Moderate potency, partial agonist |

| 15h | N-Benzylmethyl derivative | 7.71 μM | 22% | Lower potency, reduced efficacy |

| 21d | Benzimidazole-modified | 1.3 μM | 68% | Highest efficacy, moderate potency |

| Positive Control 4 | Reference agonist | 158 nM | 100% | Full agonist (EC₅₀ comparable to CP55,940) |

- Key Findings :

- Dimethylcarbamate 15d exhibits higher potency (EC₅₀ = 244 nM) than 15h (EC₅₀ = 7.71 μM), underscoring the importance of the dimethylcarbamate group in CB2R binding .

- Benzimidazole-modified 21d achieves the highest efficacy (Emax = 68%), suggesting that bulky substituents enhance receptor activation despite moderate potency .

Agrochemical Carbamates: Insecticidal Activity

m-Tolyl methylcarbamate (MTMC) is a commercial insecticide with the following properties:

- Applications : Effective against aphids, leafhoppers, and thrips via acetylcholinesterase inhibition .

- Safety Profile :

In contrast, Dimetilan (), another carbamate insecticide, contains a pyrazole ring and dimethylcarbamate groups, enhancing its stability and residual activity in crops .

Toxicity and Regulatory Status

- m-Tolyl methylcarbamate: No OSHA/NIOSH exposure limits established, but acute toxicity warrants precautions .

- Methyl carbamate (): Less toxic than aromatic carbamates; used as a chemical intermediate without stringent regulatory controls .

Biological Activity

M-Tolyl dimethylcarbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its interactions within biological systems, including its effects on enzyme inhibition, toxicity, and possible therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

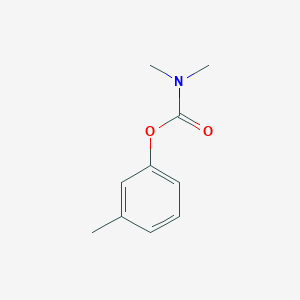

This compound can be represented by the following chemical structure:

This compound consists of a tolyl group attached to a dimethylcarbamate moiety, which contributes to its reactivity and biological interactions.

Biological Activity Profiles

The biological activity of this compound has been evaluated through various studies, focusing on its potential as an inhibitor and its toxicological profile.

Enzyme Inhibition

One of the significant areas of research involves the inhibition of specific enzymes. This compound has been tested for its ability to inhibit certain hydrolases. For instance, studies have shown that carbamates can act as inhibitors of serine hydrolases, impacting lipid metabolism and signaling pathways.

| Compound | Enzyme Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | hABHD6 | 44 | High selectivity over FAAH |

This table summarizes the inhibitory activity of this compound against human α/β hydrolase domain 6 (hABHD6), indicating its potential as a selective inhibitor in biochemical pathways.

Toxicological Studies

Toxicity assessments have revealed that carbamates, including this compound, can exhibit adverse effects. The compound's potential teratogenic and carcinogenic properties have been investigated through computational models and laboratory studies.

| Activity | Probability (Pa) | Remarks |

|---|---|---|

| Teratogenic | 0.534 | Moderate risk |

| Carcinogenic | 0.571 | Potential hazard |

The above table outlines predicted activities based on computational estimations, suggesting that while this compound may have therapeutic applications, caution is warranted due to its potential risks.

Study 1: In vitro Effects on Cell Lines

In a study evaluating the cytotoxic effects of various carbamates, including this compound, on human cell lines, it was found that exposure led to significant cell death at higher concentrations. The study utilized several assays to measure cell viability and apoptosis markers.

Study 2: Environmental Impact Assessment

Research has also focused on the environmental implications of carbamate usage. A case study examining the degradation products of this compound in soil indicated that while the parent compound is relatively stable, its metabolites could pose ecological risks due to their bioactivity.

Discussion

The biological activity of this compound illustrates a dual nature: it possesses potential therapeutic benefits through enzyme inhibition while also presenting risks associated with toxicity. The balance between these aspects is critical for further development and application in pharmacology.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of M-Tolyl dimethylcarbamate?

Use a combination of 1H/13C NMR and FT-IR spectroscopy to confirm the carbamate functional group (C=O stretch at ~1700 cm−1) and aromatic substitution patterns. Mass spectrometry (EI-MS) can validate molecular weight (165.19 g/mol) and fragmentation pathways. For crystallographic confirmation, X-ray diffraction is ideal but requires high-purity crystals .

Q. How can researchers synthesize this compound with high yield?

Employ a two-step method: (1) React m-cresol with phosgene to form m-tolyl chloroformate. (2) Treat with dimethylamine in anhydrous THF under inert conditions. Optimize stoichiometry (1:1.2 molar ratio for amine) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Yields >85% are achievable with rigorous exclusion of moisture .

Q. What analytical techniques ensure purity in this compound samples?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate purity >98% via GC-MS (DB-5 column, splitless injection). Cross-reference retention times and mass spectra with certified reference standards (e.g., NIST data) .

Q. How should researchers handle this compound to mitigate toxicity risks?

Follow OSHA guidelines: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. Dispose of waste via EPA-approved methods for carbamates (e.g., alkaline hydrolysis). Acute toxicity data (LD50 oral, rat: ~250 mg/kg) necessitate strict exposure controls .

Advanced Research Questions

Q. How can contradictory stability data for M-Tolyl derivatives be resolved?

Computational studies (DFT or MD simulations) can model isomer stability (e.g., m-tolyl vs. o/p-tolyl cations). Pair with experimental calorimetry (DSC for thermal stability) and kinetic studies under varying pH/temperature. Reconcile discrepancies by comparing gas-phase vs. solution-phase behavior, as solvent effects often explain contradictions .

Q. What mechanistic insights guide the design of this compound degradation studies?

Investigate hydrolytic pathways: Under acidic conditions, the carbamate bond cleaves via protonation of the carbonyl oxygen, forming m-cresol and dimethylcarbamic acid. Use 18O-labeled water in LC-MS to track hydrolysis intermediates. For photolytic degradation, employ UV-Vis spectroscopy to identify reactive radicals (e.g., hydroxyl radicals via ESR) .

Q. How do substituent effects influence the reactivity of this compound in catalytic systems?

The methyl group at the meta position enhances steric hindrance, reducing nucleophilic attack at the carbamate carbonyl. Compare reaction rates with o/p-tolyl analogs in SN2 or acyl transfer reactions. Use Hammett plots (σ+ values) to quantify electronic effects .

Q. What strategies improve reproducibility in this compound studies?

Document batch-specific parameters (e.g., solvent lot, humidity during synthesis) and validate instruments with NIST-traceable standards. Share raw spectral/data files in supplementary materials. For biological assays, include positive controls (e.g., pirimicarb for cholinesterase inhibition) to calibrate responses .

Q. Methodological Considerations

Q. How to design experiments assessing environmental persistence of this compound?

Conduct OECD 307 soil degradation studies: Spike soil with 14C-labeled compound, incubate under controlled light/moisture, and quantify residues via scintillation counting. Model half-life using first-order kinetics. Compare aerobic vs. anaerobic conditions to identify dominant degradation pathways .

Q. What advanced techniques characterize this compound’s interaction with biomolecules?

Use surface plasmon resonance (SPR) to measure binding affinity with acetylcholinesterase. For structural insights, employ cryo-EM or molecular docking (AutoDock Vina) guided by crystallographic data of homologous enzymes. Validate findings with in vitro activity assays (Ellman’s method) .

Properties

CAS No. |

7305-07-9 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(3-methylphenyl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3 |

InChI Key |

BSFCOZXUSUSSAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.